Methyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

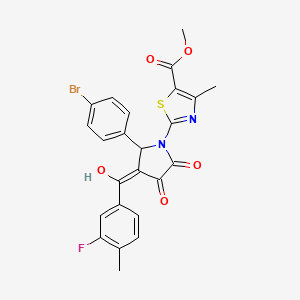

Methyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a pyrrole-thiazole backbone with multiple substituents. Key structural elements include:

- 4-Bromophenyl group: A bromine-substituted aromatic ring at the 2-position of the pyrrole.

- 3-Fluoro-4-methylbenzoyl group: A fluorinated and methyl-substituted benzoyl moiety at the 3-position of the pyrrole.

- 4-Methylthiazole-5-carboxylate: A thiazole ring with a methyl group at the 4-position and a methyl ester at the 5-position.

Properties

CAS No. |

617698-03-0 |

|---|---|

Molecular Formula |

C24H18BrFN2O5S |

Molecular Weight |

545.4 g/mol |

IUPAC Name |

methyl 2-[(3E)-2-(4-bromophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C24H18BrFN2O5S/c1-11-4-5-14(10-16(11)26)19(29)17-18(13-6-8-15(25)9-7-13)28(22(31)20(17)30)24-27-12(2)21(34-24)23(32)33-3/h4-10,18,29H,1-3H3/b19-17+ |

InChI Key |

ZFVPXXWDWXDNIX-HTXNQAPBSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Br)/O)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Br)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenyl derivatives and 3-fluoro-4-methylbenzoyl chloride. These intermediates are then subjected to cyclization reactions to form the pyrrol and thiazole rings under controlled conditions, such as specific temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrole-Thiazole Derivatives

The target compound shares a core pyrrole-thiazole scaffold with several analogs, differing primarily in substituent groups. Key comparisons include:

Compound 617694-46-9 ()

- Pyrrole substituents : 4-Butoxybenzoyl and 4-methoxyphenyl.

- Thiazole substituents : 4-methyl and methyl ester.

- Key differences : Replacement of the 3-fluoro-4-methylbenzoyl group with a 4-butoxybenzoyl moiety and substitution of the 4-bromophenyl with a 4-methoxyphenyl group.

- Impact : The 4-butoxy group introduces a longer alkyl chain, likely increasing hydrophobicity and altering crystal packing compared to the target compound’s fluorine and methyl groups .

Methyl 2-[2-(3-bromophenyl)-3-(4-butoxybenzoyl)...] ()

- Pyrrole substituents : 3-Bromophenyl and 4-butoxybenzoyl.

- Key differences : Bromine substitution at the 3-position (vs. 4-position in the target compound) and use of 4-butoxybenzoyl instead of 3-fluoro-4-methylbenzoyl.

- Impact: Positional isomerism (3-Br vs.

Compound from

- Structure : 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.

- Key differences : A pyrazole-carbothioamide core instead of pyrrole-thiazole.

Crystallographic and Structural Insights

Isostructural Halogen-Substituted Analogs ()

- Examples : Compounds with Cl/Br substitutions (e.g., 4-chlorophenyl vs. 4-bromophenyl).

- Findings: Isostructurality is observed in some cases (e.g., ’s compounds 4 and 5), with nearly identical crystal packing despite halogen differences . However, even minor substituent changes (e.g., Cl → Br) can lead to divergent crystal structures due to differences in van der Waals radii and polarizability .

Biological Activity

Methyl 2-(2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrrole moiety, which is known to contribute to various biological activities. The presence of bromine and fluorine substituents enhances its pharmacological properties by modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Anticancer Activity : The structure suggests potential interactions with tubulin polymerization, which is crucial in cancer cell proliferation. Compounds with similar structures have shown moderate to high anti-proliferative effects against various cancer cell lines .

- Anticonvulsant Properties : Similar thiazole derivatives have demonstrated significant anticonvulsant activity in animal models, indicating that this compound may possess similar properties .

- Inhibition of Protein Interactions : The thiazole and pyrrole components may facilitate binding to proteins involved in cancer progression and neuroprotection, potentially leading to therapeutic effects against tumors and neurological disorders .

In Vitro Studies

- Cell Line Testing : In vitro studies have demonstrated that compounds with similar structures exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating effective cytotoxicity. For instance, thiazole derivatives have shown IC50 values as low as 1.61 µg/mL against specific cancer types .

- Mechanism Exploration : Research has indicated that the presence of electron-donating groups (like methyl) on the phenyl ring enhances the cytotoxic activity of thiazole-containing compounds . This suggests that the methyl group in our target compound may play a significant role in its biological efficacy.

In Vivo Studies

- Animal Models : Preliminary animal studies have indicated that related compounds exhibit significant anticonvulsant effects, with protection indices suggesting safety and efficacy in doses used for therapeutic purposes .

- Toxicology Assessments : Toxicity studies are essential for understanding the safety profile of new compounds. Related thiazole derivatives have been evaluated for toxicity, indicating a need for further studies on our compound to establish a therapeutic window.

Case Study 1: Anticancer Activity

A study focusing on thiazole derivatives revealed that compounds structurally similar to this compound exhibited significant anti-Bcl-2 activity against Jurkat cells, suggesting potential for use in leukemia therapies .

Case Study 2: Anticonvulsant Activity

Research involving thiazole-integrated pyrrolidinones demonstrated promising anticonvulsant effects, with one analogue achieving an ED50 of 18.4 mg/kg. This highlights the potential application of our target compound in treating epilepsy or seizure disorders .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.